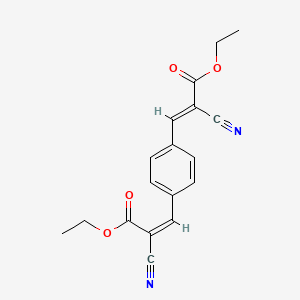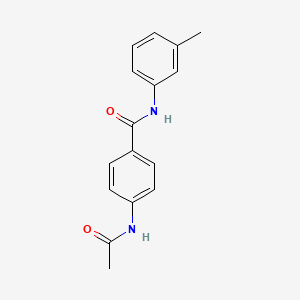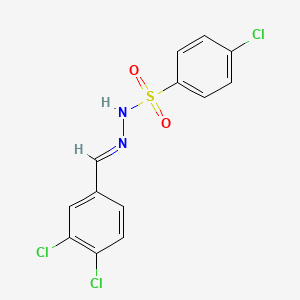![molecular formula C20H11NO5 B5542106 2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5542106.png)
2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H11NO5 and its molecular weight is 345.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.06372245 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis and Polymer Synthesis
Studies have demonstrated the synthesis and application of related furyl- and nitrophenyl-substituted compounds in the field of catalysis and polymer synthesis. For example, furyl-substituted zirconium complexes have been used as catalyst precursors for the formation of elastomeric polypropylene, showcasing the potential of such structures in industrial polymerization processes (Dreier et al., 2000). This research underscores the utility of these compounds in creating materials with specific physical properties.
Antimicrobial Activity
The antimycobacterial activity of compounds structurally similar to 2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been explored, with some derivatives showing activity against Mycobacterium tuberculosis and Mycobacterium fortuitum (Küçükgüzel et al., 1999). These findings indicate the potential for developing new antimicrobial agents from similar chemical frameworks.
Material Science and Sensing
Furyl- and nitrophenyl-substituted compounds have been synthesized and characterized for their potential applications in material science, including as components of electronic devices and sensors. For example, the electrocatalytic properties of nickel complexes with furyl- and nitro-substituted ligands have been studied for oxygen evolution reactions, suggesting their utility in energy conversion technologies (Kushwaha et al., 2020).
Organic Synthesis and Chemical Properties
Research on compounds containing furyl and nitrophenyl groups often focuses on their synthesis, chemical properties, and applications in creating more complex molecular architectures. This includes studies on their conjugation and bonding characteristics, which are crucial for understanding their reactivity and potential uses in synthetic chemistry (Arrieta et al., 2000).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO5/c22-19-13-5-1-2-6-14(13)20(23)16(19)11-12-9-10-18(26-12)15-7-3-4-8-17(15)21(24)25/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRIBOGYMBDVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-naphthalen-2-ylmethanone](/img/structure/B5542027.png)
![3-[(3-fluorophenoxy)methyl]-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5542031.png)
![ethyl 4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5542032.png)
![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)

![2-(4-fluorophenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B5542042.png)
![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542045.png)

![ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5542063.png)
![4-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5542071.png)
![3-[{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1,2-propanediol](/img/structure/B5542076.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5542102.png)
![N-(2-fluorophenyl)-3-{1-[(6-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5542104.png)
